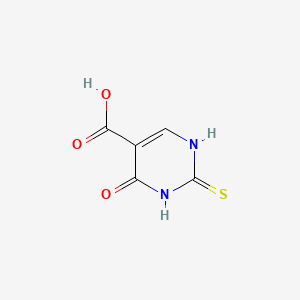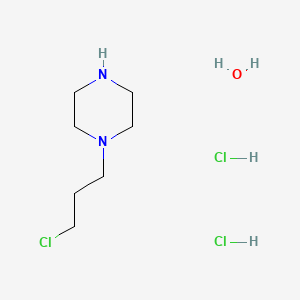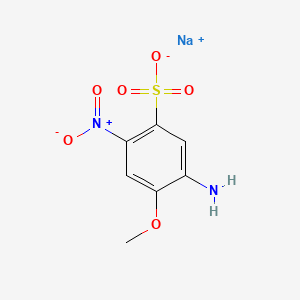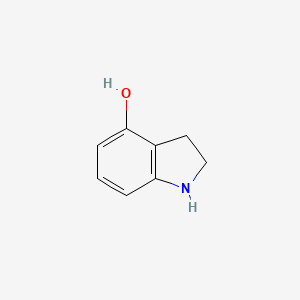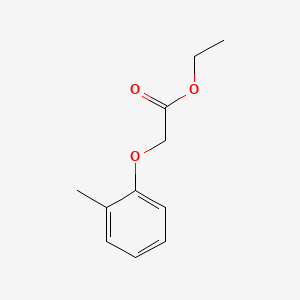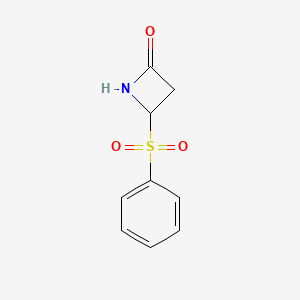
4-(フェニルスルホニル)-2-アゼチジノン
概要
説明
4-(Phenylsulfonyl)-2-azetidinone is a chemical compound that belongs to the class of azetidinones, which are four-membered lactams. This compound is characterized by the presence of a phenylsulfonyl group attached to the azetidinone ring. Azetidinones are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals.
科学的研究の応用
4-(Phenylsulfonyl)-2-azetidinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs, particularly beta-lactam antibiotics.
Industry: The compound is used in the production of polymers and other materials with specific properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylsulfonyl)-2-azetidinone typically involves the reaction of azetidinone with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the azetidinone ring. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of 4-(Phenylsulfonyl)-2-azetidinone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions: 4-(Phenylsulfonyl)-2-azetidinone undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The azetidinone ring can be reduced to form azetidine derivatives.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Azetidine derivatives.
Substitution: Various substituted azetidinones depending on the nucleophile used.
作用機序
The mechanism of action of 4-(Phenylsulfonyl)-2-azetidinone involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The azetidinone ring can also interact with bacterial cell wall synthesis enzymes, making it a potential candidate for antibiotic development .
類似化合物との比較
4-(Phenylsulfonyl)phenyl derivatives: These compounds have similar structural features and biological activities.
N-Acyl-α-amino ketones: These compounds share the phenylsulfonyl group and exhibit similar chemical reactivity.
1,3-Oxazole derivatives: These heterocyclic compounds have comparable biological activities and are used in similar applications
Uniqueness: 4-(Phenylsulfonyl)-2-azetidinone is unique due to its four-membered azetidinone ring, which imparts specific chemical and biological properties. The presence of the phenylsulfonyl group enhances its reactivity and potential for various applications in research and industry .
特性
IUPAC Name |
4-(benzenesulfonyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c11-8-6-9(10-8)14(12,13)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSFUAPDRXCYDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404599 | |
| Record name | 4-(Phenylsulfonyl)-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31899-01-1 | |
| Record name | 4-(Phenylsulfonyl)-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Phenylsulfonyl)-2-azetidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-(phenylsulfonyl)-2-azetidinone considered a valuable compound in medicinal chemistry?
A1: 4-(Phenylsulfonyl)-2-azetidinone serves as a versatile building block for synthesizing carbapenem antibiotics. [] Carbapenems are a potent class of β-lactam antibiotics known for their broad-spectrum activity against various bacterial infections, including those resistant to other antibiotics. [] Specifically, 4-(phenylsulfonyl)-2-azetidinone acts as a crucial intermediate in synthesizing thienamycin, a naturally occurring carbapenem with potent antibacterial activity against Pseudomonas and β-lactamase-producing bacterial species. [] The ability to synthesize this key intermediate efficiently and stereoselectively is crucial for developing new carbapenem antibiotics.
Q2: What is a key step in the stereoselective synthesis of 4-(phenylsulfonyl)-2-azetidinone, as described in the research?
A2: A key step involves a Sharpless epoxidation reaction. [] This reaction utilizes a chiral catalyst, (+)-DIPT (diisopropyl tartrate) or (−)-DIPT, to control the stereochemistry of an epoxide formed from an allylic alcohol. [] This chiral epoxide is then transformed into 4-(phenylsulfonyl)-2-azetidinone through a series of reactions, including tosylation, nucleophilic substitution with sodium benzenethiolate, and ultimately, β-lactam ring formation. [] The use of Sharpless epoxidation allows for the synthesis of the desired enantiomer of 4-(phenylsulfonyl)-2-azetidinone with high enantiomeric excess (ee), which is crucial for its biological activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



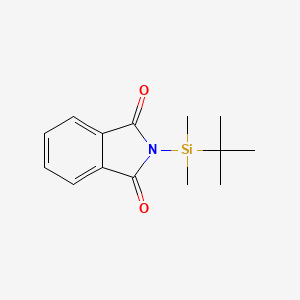
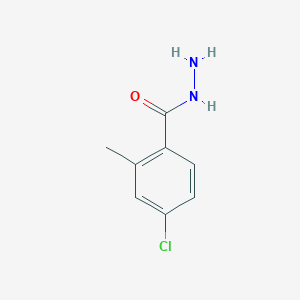
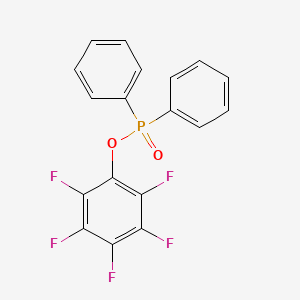


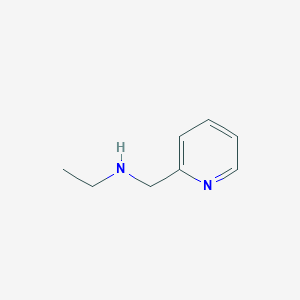
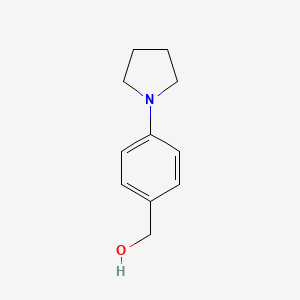
![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1587760.png)
